2-Bromo-5-fluoro-N-isopropylbenzamide

Description

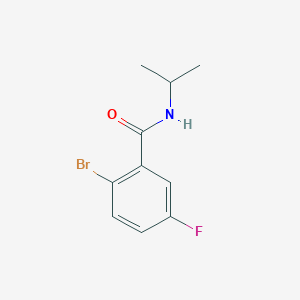

2-Bromo-5-fluoro-N-isopropylbenzamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 5 positions, respectively, and an isopropyl group attached to the nitrogen atom of the amide group

Properties

IUPAC Name |

2-bromo-5-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGZGVYFFZYKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640722 | |

| Record name | 2-Bromo-5-fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-14-3 | |

| Record name | 2-Bromo-5-fluoro-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-N-isopropylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzoic acid.

Amidation Reaction: The 2-bromo-5-fluorobenzoic acid is reacted with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

2-Bromo-5-fluoro-N-isopropylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals or as a building block in material science.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

2-Bromo-5-fluorobenzamide: Similar structure but lacks the isopropyl group.

2-Bromo-5-fluoro-N-isobutylbenzamide: Similar structure with an isobutyl group instead of an isopropyl group.

Uniqueness: 2-Bromo-5-fluoro-N-isopropylbenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, combined with the isopropyl group on the amide nitrogen. This combination of substituents can result in distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

2-Bromo-5-fluoro-N-isopropylbenzamide (CAS No. 951884-14-3) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound features a benzamide core with bromine and fluorine substituents, which contribute to its unique chemical behavior. This compound is part of a larger class of halogenated benzamides known for diverse biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Antitumor Properties

The compound has shown promise in antitumor activity, particularly against certain cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and subsequent cell death.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in inflammatory diseases.

Target Identification

The biological activity of this compound is attributed to its interaction with specific molecular targets. These include enzymes involved in metabolic pathways and receptors associated with inflammatory responses.

Biochemical Pathways

The compound is known to affect several biochemical pathways:

- NAD+ Salvage Pathway : Inhibition of this pathway can lead to altered metabolic states within cells, impacting energy production and cellular aging processes.

- Cell Signaling : It modulates key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 12 µg/mL, showcasing its potential as a lead compound for antibiotic development .

- Cancer Cell Line Studies : In a series of experiments conducted on human breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment .

- Inflammation Model : In vivo studies using a carrageenan-induced paw edema model demonstrated significant reduction in edema volume when treated with 10 mg/kg of the compound, indicating strong anti-inflammatory activity .

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.